3-((1-((5-Ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a complex organic compound with the molecular formula and a molecular weight of approximately 339.43 g/mol. This compound is notable for its diverse functional groups, which include a pyridazine ring, a sulfonyl group, and a pyrrolidine moiety. It is primarily used in scientific research, particularly in studies related to medicinal chemistry and pharmacology.
3-((1-((5-Ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine can be classified as a heterocyclic compound due to the presence of multiple ring structures containing nitrogen atoms. It is also categorized under sulfonamides due to the sulfonyl group within its structure.
The synthesis of 3-((1-((5-Ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine typically involves multi-step organic reactions that may include:
The specific conditions for these reactions (e.g., temperature, solvents, catalysts) will vary depending on the desired yield and purity of the final product. Precise control over reaction conditions is crucial to avoid side reactions and ensure high selectivity.
The molecular structure of 3-((1-((5-Ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine features several key elements:
The compound's structural representation can be described using various notations:
InChI=1S/C14H17N3O3S2/c1-2-12-5-6-14(21-12)22(18,19)17-9-7-11(10-17)20-13-4-3-8-15-16-13/h3-6,8,11H,2,7,9-10H2,1H3
CCC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=NN=CC=C3
.The reactivity of 3-((1-((5-Ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine can be explored through various chemical reactions:
Understanding these reactions requires knowledge of reaction mechanisms and kinetics to optimize conditions for desired outcomes.
Research indicates that compounds with similar functionalities may modulate kinase activity or other signaling pathways relevant to cancer treatment.
The physical properties of 3-((1-((5-Ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine include:
Property | Value |
---|---|
Molecular Weight | 339.43 g/mol |
Solubility | Soluble |
Purity | Typically 95% |
Chemical properties include stability under various conditions (light, heat), reactivity with common reagents, and potential degradation pathways. Detailed studies are required to ascertain these properties fully.
This compound has potential applications in medicinal chemistry, particularly in:
The pyridazine ring (C₄H₄N₂) contributes distinctive physicochemical properties to pharmaceutical scaffolds, characterized by a high dipole moment (~3.95 D) that facilitates π-π stacking interactions with biological targets. Its weakly basic nature (predicted pKa ~2.5) and dual hydrogen-bonding capacity (acceptors: 2; donors: 1) enhance target engagement specificity while reducing off-target effects. Clinically, pyridazine-containing drugs like relugolix (gonadotropin-releasing hormone antagonist) and deucravacitinib (tyrosine kinase 2 inhibitor) demonstrate this ring system's therapeutic relevance [2].
Complementarily, the pyrrolidine ring introduces three-dimensional structural diversity through sp³-hybridized carbons and pseudorotation dynamics. This saturated nitrogen heterocycle reduces planarity, thereby improving aqueous solubility (LogS = 0.854) and metabolic stability compared to aromatic systems. With a polar surface area (PSA) of 16.5 Ų and moderate lipophilicity (LogP = 0.46), pyrrolidine-containing compounds exhibit favorable membrane permeability [3].
Table 1: Physicochemical Properties of Key Heterocyclic Components
Parameter | Pyridazine | Pyrrolidine | Combined Hybrid |
---|---|---|---|
Dipole moment (D) | ~3.95 | 1.41 | Not reported |
H-bond acceptors | 2 | 1.5 | 5 |
H-bond donors | 1 | 1.0 | 1 |
Calculated LogP | 0.75* | 0.46 | 2.98 (predicted) |
Polar surface area (Ų) | 30-35 | 16.5 | ~90 |
Aqueous solubility (LogS) | -0.54 | 0.85 | Moderate |
*Representative monocyclic pyridazine [2] [3]
The covalent linkage of these rings via an ether bridge (-O-) in 3-((1-((5-Ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine creates an extended conformation that simultaneously engages multiple binding domains. Molecular modeling suggests this architecture allows the pyridazine nitrogen atoms to coordinate with catalytic residues in enzymes, while the pyrrolidine's stereogenic center (C3-position) confers enantioselective target recognition – a critical factor for minimizing cardiotoxicity risks associated with hERG channel inhibition [2] [3].
Sulfonyl-thiophene motifs have evolved from early antimicrobial agents to privileged pharmacophores in kinase inhibitors and GPCR modulators. The sulfonyl group (-SO₂-) acts as a versatile bioisostere for carbonyl or phosphate groups, enabling potent inhibition of ATP-binding pockets while enhancing metabolic stability. When conjugated to thiophene, it forms electron-deficient systems that participate in charge-transfer interactions with protein arginine residues [1] [6].
The 5-ethylthiophene-2-sulfonyl unit in this compound represents a strategic optimization of earlier thiophene derivatives. Ethyl substitution at the 5-position enhances lipid membrane penetration by increasing hydrophobic surface area (π-system contribution) without excessive LogP elevation. This modification counters the polarity introduced by the sulfonyl group, achieving balanced distribution properties. Historically, unsubstituted thiophene sulfonates demonstrated limited blood-brain barrier penetration, while bulkier alkyl groups (e.g., propyl) compromised solubility [6] [7].
Table 2: Evolution of Thiophene-Sulfonyl Pharmacophores in Drug Development
Compound Class | Example Structure | Therapeutic Application | Limitations Addressed |
---|---|---|---|
Early thiophene sulfonates | Unsubstituted thienyl-SO₂- | Antibacterial (1980s) | Rapid glucuronidation |
5-Alkyl thiophene sulfonates | 5-Methylthiophene-2-sulfonyl | COX-2 inhibitors (1990s) | Selectivity issues |
Ethyl-substituted derivatives | 5-Ethylthiophene-2-sulfonyl | Kinase inhibitors (2000s) | Metabolic instability |
Advanced conjugates | Hybrids with azacycles | Multi-target agents (Current) | Limited target spectrum |
Clinical precedents include crizotinib derivatives where 5-ethylthiophene-2-sulfonyl groups contributed to anaplastic lymphoma kinase (ALK) inhibition potency (IC₅₀ <50 nM). In the target compound, this moiety bridges the pyrrolidine nitrogen, positioning the sulfonyl oxygen atoms for hydrogen bonding with protein backbones while the ethyl group occupies hydrophobic subpockets [6] [8].
Molecular hybridization strategies integrate pharmacophores with complementary biological activities to address multifactorial diseases like cancer, neurodegenerative disorders, and chronic inflammation. 3-((1-((5-Ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine exemplifies this approach by combining:
Theoretical analyses predict this tripartite structure enables dual-target engagement – potentially inhibiting tyrosine kinases via the sulfonyl-thiophene group while modulating neurotransmitter receptors through pyridazine-pyrrolidine interactions. This is substantiated by parallel hybrid designs showing improved efficacy in resistant mycobacterial strains when pyridazine conjugates were compared to parent drugs [8]. Quantitative structure-activity relationship (QSAR) models indicate optimal physicochemical parameters: molecular weight <400 Da, LogP ~3, hydrogen bond acceptors <7, and topological polar surface area ~90 Ų. The subject compound (MW: 339.4, predicted LogP: 2.98, acceptors: 5, PSA: ~90 Ų) aligns with these guidelines, suggesting favorable blood–brain barrier penetrability and oral bioavailability [4] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1